Pharmaceutical Reference Standard Differentiation via EP-Specified Purity Profile
The compound is supplied and certified as Estradiol Valerate EP Impurity G with a manufacturer-reported purity of >95% [1]. While the exact certified purity value may vary by batch and vendor, this high-purity specification is essential for its function as a quantitative reference standard in chromatographic assays [1]. In contrast, generic research-grade 6-dehydro estradiol (CAS 7291-41-0) lacks the valerate ester and is typically supplied as a potential impurity of estradiol without a certified EP-grade purity specification . This difference in certified purity and structural specificity directly impacts the accuracy and reliability of analytical method validation and QC testing.
| Evidence Dimension | Product Purity Specification |
|---|---|
| Target Compound Data | >95% (manufacturer-reported for analytical standard) [1] |
| Comparator Or Baseline | 6,7-Dehydro Estradiol (CAS 7291-41-0) |
| Quantified Difference | Not quantifiable; comparator lacks EP-grade purity specification |
| Conditions | Vendor technical data sheets and product descriptions |
Why This Matters
The defined high purity is mandatory for using the compound as a reliable reference standard in quantitative analytical methods for pharmaceutical QC and regulatory submissions.
- [1] CATO Research Chemicals. (n.d.). 6-Dehydro Estradiol 17-Valerate (CAS: 1313382-25-0). Product Data Sheet. View Source
